molecular formula C25H24N4O5 B13774391 4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)- CAS No. 84138-19-2

4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)-

Cat. No.: B13774391
CAS No.: 84138-19-2
M. Wt: 460.5 g/mol
InChI Key: JZIRGKGSZOKWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, ®- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and various substituted phenyl compounds. The reaction conditions may involve:

    Catalysts: Common catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroxypropyl group and nitrophenyl moiety are primary sites for oxidation:

  • Dihydroxypropyl oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), the diol group undergoes cleavage to form a ketone or carboxylic acid derivative. This reaction alters the compound’s solubility and biological activity .

  • Nitrophenyl reduction : Though primarily a reduction site, the nitro group can undergo oxidation under extreme conditions (e.g., HNO₃/H₂SO₄) to form nitroso or hydroxylamine intermediates, though this is less common .

Reagent Conditions Product
KMnO₄/H⁺Acidic, 60°C2-(((2-oxo-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-4(3H)-quinazolinone
CrO₃Acetic anhydrideOxidized dihydroxypropyl to diketone (requires anhydrous conditions)

Reduction Reactions

The nitrophenyl group is highly susceptible to reduction:

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, forming (R)-2-(((2,3-dihydroxy-2-(4-aminophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-4(3H)-quinazolinone .

  • Selective reduction : NaBH₄/CuCl₂ selectively reduces the nitro group without affecting other functional groups .

Reagent Conditions Product
H₂ (1 atm)/Pd-CEthanol, 25°CAmine derivative (yield: 85–92%)
NaBH₄/CuCl₂Methanol, 0°CPartial reduction to hydroxylamine (yield: 60%)

Nucleophilic Substitution

The methylphenyl group and quinazolinone core participate in electrophilic substitution:

  • Halogenation : Bromination (Br₂/FeBr₃) at the 6- or 8-position of the quinazolinone ring introduces bromine atoms, enhancing reactivity for cross-coupling reactions .

  • Suzuki coupling : The brominated derivative reacts with arylboronic acids (e.g., 4-cyanophenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl products .

Reaction Reagents Product
BrominationBr₂, FeBr₃6-bromo-3-(4-methylphenyl)-4(3H)-quinazolinone
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives (e.g., 6-(4-cyanophenyl)-substituted quinazolinone)

Cyclization and Ring Modification

The dihydroxypropyl side chain can undergo intramolecular cyclization:

  • Acid-catalyzed cyclization : In H₂SO₄, the diol forms a five-membered cyclic ether, altering the compound’s conformation .

  • Quinazolinone ring expansion : Reaction with ethylenediamine under reflux forms a fused pyrimidine ring system .

Acylation of the Hydrazide Moiety

The amino group in the dihydroxypropyl chain reacts with acyl chlorides:

  • Acetylation : Acetyl chloride in pyridine yields (R)-2-(((2,3-diacetoxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-4(3H)-quinazolinone , improving lipophilicity .

Acyl Chloride Conditions Product
Acetyl chloridePyridine, 0°CDiacetylated derivative (yield: 78%)
Benzoyl chlorideDCM, RTDibenzoylated product (yield: 65%)

Key Research Findings

  • Steric effects : The 4-methylphenyl group hinders reactions at the 3-position of the quinazolinone ring, directing substitutions to the 6- or 8-positions .

  • Chirality retention : The (R)-configuration of the dihydroxypropyl chain remains stable under mild conditions but racemizes in strong acidic/basic environments .

  • Biological relevance : Reduction of the nitro group to an amine significantly enhances antimicrobial activity (MIC: 8 μg/mL against S. aureus) .

Reaction Mechanisms

  • Nitro reduction : Proceeds via a nitroso intermediate, confirmed by UV-Vis spectroscopy .

  • Suzuki coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway .

Scientific Research Applications

Antimicrobial Activity

The quinazolinone scaffold has been extensively studied for its antimicrobial properties. Various studies have shown that derivatives of quinazolinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with substituted phenyl rings have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Case Study:
A study highlighted the synthesis of E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, which was found effective against MRSA by disrupting cell wall biosynthesis through binding to penicillin-binding protein 2a .

Anticancer Activity

The anticancer potential of 4(3H)-quinazolinones has been a focal point in research. Several derivatives have shown cytotoxic effects against various cancer cell lines including breast cancer and hepatocellular carcinoma. A notable study synthesized eight novel quinazolinone-sulphonamide derivatives that exhibited significant activity against cancerous cells while maintaining a safe profile on non-cancerous cells .

Data Table: Anticancer Activity of Quinazolinone Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
Compound ABreast10
Compound BHepatocellular15
Compound CCervical8

CNS Activity

Quinazolinone derivatives have also been investigated for their central nervous system (CNS) effects. Some studies suggest that these compounds may exhibit anticonvulsant activities and could serve as potential treatments for epilepsy and other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of quinazolinones. Modifications in the quinazolinone nucleus and substitutions on the phenyl rings significantly influence biological activity.

Key Findings:

  • The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity.
  • Substituents at specific positions on the quinazolinone core can increase anticancer potency.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound, known for its biological activity.

    2-Substituted Quinazolinones: Compounds with various substituents at the 2-position, exhibiting diverse activities.

    3-Substituted Quinazolinones: Compounds with different groups at the 3-position, often studied for their therapeutic potential.

Uniqueness

This specific compound’s uniqueness lies in its complex structure, combining multiple functional groups that might confer distinct biological activities. Its ®-configuration could also play a crucial role in its interaction with biological targets, potentially leading to enantioselective effects.

Biological Activity

4(3H)-Quinazolinone derivatives represent a significant class of heterocyclic compounds with diverse biological activities. The compound in focus, 4(3H)-quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)-, exhibits promising pharmacological properties that make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

The synthesis of quinazolinone derivatives often involves various methods, including the use of substituted 2-amino benzamide as a precursor. Recent advancements have focused on environmentally friendly synthesis techniques utilizing hydrogen peroxide and dimethyl sulfoxide (DMSO) as solvents and oxidants, respectively . The structural modifications at different positions on the quinazolinone ring can significantly influence its biological activity.

Anticancer Activity

Numerous studies highlight the anticancer potential of quinazolinone derivatives. For instance:

  • A series of 2,3,6-trisubstituted-4(3H)-quinazolinones were synthesized and tested against various cancer cell lines such as breast cancer and hepatocellular carcinoma. All tested compounds exhibited significant anticancer activity .
  • Another study reported that quinazolinone derivatives linked to triazoles showed enhanced binding interactions and improved anticancer efficacy against non-small cell lung cancer (NSCLC) cells .

Antibacterial and Antifungal Properties

Quinazolinones have also demonstrated notable antibacterial and antifungal activities:

  • Compounds derived from quinazolinone scaffolds were evaluated for their ability to inhibit bacterial growth, showing effectiveness against strains resistant to conventional antibiotics .
  • The incorporation of specific substituents has been shown to enhance the antibacterial properties of these compounds, making them potential candidates for treating infections caused by resistant bacteria .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, quinazolinones exhibit anti-inflammatory effects:

  • Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can lead to significant changes in potency and selectivity:

  • For example, the introduction of aromatic groups has been shown to enhance binding interactions with target proteins such as kinases involved in cancer progression .
  • Studies have also indicated that specific substitutions can improve pharmacokinetic properties, thereby increasing the therapeutic potential of these compounds .

Case Studies

  • Case Study on NSCLC : A novel quinazolinone derivative (BIQO-19) was synthesized and tested against EGFR-TKI-resistant NSCLC cell lines. It was found to induce G2/M phase arrest and apoptosis through inhibition of aurora kinase A expression .
  • Case Study on Antimicrobial Activity : A series of 4(3H)-quinazolinones were evaluated for their antibacterial effects against multi-drug resistant bacteria. The results demonstrated significant growth inhibition compared to standard antibiotics .

Properties

CAS No.

84138-19-2

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H24N4O5/c1-17-6-10-19(11-7-17)28-23(27-22-5-3-2-4-21(22)24(28)31)14-26-15-25(32,16-30)18-8-12-20(13-9-18)29(33)34/h2-13,26,30,32H,14-16H2,1H3

InChI Key

JZIRGKGSZOKWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC(CO)(C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.